4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzoic acid
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Description
The compound “4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzoic acid” is a heterocyclic compound . It has a molecular formula of C11H9N3O4 and a molecular weight of 247.21 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoic acid group attached to a nitro-substituted pyrazole ring via a methylene bridge . The InChI code for this compound is 1S/C11H9N3O4/c15-11(16)9-3-1-8(2-4-9)6-13-7-10(5-12-13)14(17)18/h1-5,7H,6H2,(H,15,16) .Scientific Research Applications
Molecular Structure and Hydrogen Bonding
- Hydrogen Bonding Patterns : Compounds similar to 4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzoic acid have been studied for their hydrogen bonding patterns, which play a crucial role in their crystalline structure. For instance, studies have shown how molecules are linked into chains or sheets by a combination of N-H...O(carbonyl) and C-H...O(nitro) hydrogen bonds, affecting their molecular packing and stability (Portilla et al., 2007; Portilla et al., 2007).
Synthesis and Characterization
- New Compounds Synthesis : Research has focused on synthesizing new compounds through reactions involving hydroxymethyl pyrazole derivatives. These reactions yield a variety of pyrazole-based compounds with potential antitumor, antifungal, and antibacterial activities, underlining the versatility of pyrazole derivatives in pharmaceutical research (Titi et al., 2020).
- Catalytic Functionalization : Studies have also explored the catalytic C-H functionalization of pyrazoles, demonstrating methods for the synthesis of allylated and benzylated pyrazoles. This expands the utility of pyrazoles in organic synthesis, offering pathways to complex pyrazole compounds (Bae et al., 2015).
Biological Evaluation
- Antitumor Activity : Some derivatives, like 2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid derivatives, have shown selective cytotoxicity against tumorigenic cell lines. This indicates the potential of these compounds in developing new antitumor agents (Yoshida et al., 2005).
Material Science
- Polyaniline Doping : Research into the doping of polyaniline with benzoic acid and substituted benzoic acids, such as 4-nitrobenzoic acid, has revealed their influence on the electrical conductivity of polyaniline. This highlights the potential application of these compounds in the development of advanced materials (Amarnath & Palaniappan, 2005).
Properties
IUPAC Name |
4-[(4-nitropyrazol-1-yl)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c15-11(16)9-3-1-8(2-4-9)6-13-7-10(5-12-13)14(17)18/h1-5,7H,6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZUBSJMBVABMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
514801-08-2 |
Source
|
Record name | 4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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